2-(3-Nitrophenoxy)acetohydrazide

Description

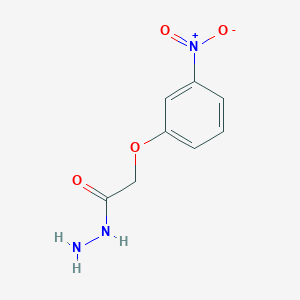

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c9-10-8(12)5-15-7-3-1-2-6(4-7)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNCFJGYYJIXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279632 | |

| Record name | 2-(3-Nitrophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-45-7 | |

| Record name | 2-(3-Nitrophenoxy)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36304-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Nitrophenoxy)acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Nitrophenoxy Acetohydrazide and Its Derivatives

Classical Synthetic Pathways

Classical synthetic routes remain fundamental in the production of 2-(3-nitrophenoxy)acetohydrazide and its derivatives. These methods primarily involve esterification followed by hydrazinolysis, and subsequent condensation reactions to yield Schiff bases.

Esterification and Subsequent Hydrazinolysis for Acetohydrazide Formation

The synthesis of this compound typically begins with the esterification of 3-nitrophenol. This reaction is followed by hydrazinolysis of the resulting ester. For instance, methyl 2-(2-nitrophenyl)acetate can be treated with hydrazine (B178648) hydrate (B1144303) in methanol (B129727) at room temperature to produce the corresponding acetohydrazide. nih.gov

A general representation of this two-step process is as follows:

Esterification: 3-Nitrophenol is reacted with an appropriate haloacetate, such as ethyl chloroacetate, in the presence of a base to form the corresponding ethyl 2-(3-nitrophenoxy)acetate.

Hydrazinolysis: The synthesized ester then undergoes reaction with hydrazine hydrate, which replaces the alkoxy group with a hydrazinyl group to yield this compound. researchgate.net

Condensation Reactions for Schiff Base Derivatives of Acetohydrazides

The hydrazide functional group in this compound is a versatile building block for creating a wide array of derivatives, most notably Schiff bases (also known as hydrazones). These compounds are synthesized through the condensation reaction of the acetohydrazide with various aldehydes or ketones. researchgate.netscience.gov This reaction typically involves refluxing the acetohydrazide and the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. impactfactor.orgechemcom.com

The general reaction is: this compound + R-CHO/R-CO-R' → 2-(3-Nitrophenoxy)-N'-[(substituted)methylidene]acetohydrazide + H₂O

A diverse range of aromatic and heterocyclic aldehydes can be used in this condensation, leading to a library of Schiff base derivatives with varied substitution patterns. nih.gov For example, condensation with 2-hydroxy-3-methoxybenzaldehyde (B140153) yields N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide. impactfactor.org

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. organic-chemistry.orgtcichemicals.com These reactions are advantageous for creating molecular diversity and are increasingly applied in medicinal chemistry and drug discovery. nih.govrug.nl While specific examples of MCRs directly involving this compound are not extensively detailed in the provided results, the general principles of MCRs can be applied to elaborate its structure. For instance, the hydrazide moiety could potentially participate in Ugi or Passerini-type reactions, which are well-known isocyanide-based MCRs that lead to peptidomimetic structures. organic-chemistry.orgrug.nl

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound can be achieved by modifying different parts of the molecule.

Modifications of the Nitrophenyl Ring System

The nitrophenyl ring offers several avenues for derivatization. One of the most common modifications is the reduction of the nitro group to an amino group. This transformation provides a new functional handle for further reactions, such as acylation or diazotization, to introduce a wide range of substituents. The position of the nitro group on the phenyl ring can also influence the properties of the resulting compounds. proquest.com

Structural Diversification at the Hydrazide Linkage

The hydrazide functional group (-CONHNH₂) in this compound is a versatile handle for structural modifications. The terminal primary amine group is nucleophilic and readily reacts with electrophiles, most notably the carbonyl carbon of aldehydes and ketones.

This reactivity is widely exploited to synthesize a large class of derivatives known as hydrazones (specifically, N'-arylideneacetohydrazides). The condensation reaction involves the treatment of this compound with a variety of substituted aromatic or heteroaromatic aldehydes. The reaction is typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., a few drops of hydrochloric acid) to facilitate the dehydration process. nih.gov This reaction introduces a new N=CH-Ar linkage, effectively appending different aryl substituents to the core molecule.

The general scheme for this diversification is as follows:

Scheme 1: General reaction for the synthesis of N'-arylidene-2-(3-nitrophenoxy)acetohydrazides.

The selection of the aldehyde is crucial as it determines the nature of the substituent at the imine carbon, allowing for the systematic modulation of the molecule's steric and electronic properties.

Table 1: Examples of Structural Diversification via Hydrazone Formation

| Starting Hydrazide | Reactant Aldehyde | Resulting Hydrazone Derivative |

| This compound | Benzaldehyde | N'-Benzylidene-2-(3-nitrophenoxy)acetohydrazide |

| This compound | 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-(3-nitrophenoxy)acetohydrazide |

| This compound | 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-2-(3-nitrophenoxy)acetohydrazide |

| This compound | 3-Methoxybenzaldehyde | N'-(3-Methoxybenzylidene)-2-(3-nitrophenoxy)acetohydrazide |

| This compound | 3,4-Dihydroxybenzaldehyde | N'-(3,4-Dihydroxybenzylidene)-2-(3-nitrophenoxy)acetohydrazide |

This table is illustrative, based on common reactions described for analogous acetohydrazides. nih.govasianpubs.org

Incorporation into Heterocyclic Architectures (e.g., 1,3,4-Oxadiazoles)

Aromatic hydrazides, including this compound and its derivatives, are fundamental building blocks in heterocyclic chemistry. researchgate.net They are particularly valuable precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a class of five-membered aromatic heterocycles. researchgate.netrsc.org The formation of the oxadiazole ring from a hydrazide involves the cyclization and dehydration of a 1,2-diacylhydrazine intermediate or a related species.

Several synthetic strategies have been developed to achieve this transformation:

Oxidative Cyclization of Hydrazones: The N'-arylideneacetohydrazides, synthesized as described in the previous section, can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. journalagent.com Common oxidizing agents for this purpose include iodine in the presence of yellow mercuric oxide or heating with a dehydrating agent like acetic anhydride. journalagent.com In the latter case, the reaction proceeds through a condensative cyclization mechanism.

Reaction with Carbon Disulfide: A widely used method for preparing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of the parent hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution (e.g., potassium hydroxide (B78521) in ethanol). jchemrev.com The resulting intermediate is then acidified to promote cyclization and yield the corresponding oxadiazole-2-thiol.

Condensation with Carboxylic Acids or Acid Chlorides: this compound can be condensed with various aromatic acids or their more reactive acid chloride counterparts. These reactions typically require a dehydrating agent, such as phosphorus oxychloride (POCl₃), or are conducted under specific conditions like microwave irradiation to facilitate the cyclodehydration step. jchemrev.com This approach allows for the introduction of a second substituent at the C5 position of the oxadiazole ring.

Copper-Catalyzed Cyclization: Modern synthetic methods include copper-catalyzed intramolecular oxidative C-H functionalization. jchemrev.comorganic-chemistry.org This approach can directly convert N'-arylidene aroylhydrazides into 2,5-disubstituted 1,3,4-oxadiazoles, often under mild conditions in the presence of a copper(II) salt like Cu(OTf)₂. jchemrev.comorganic-chemistry.org

Table 2: Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Derivatives

| Starting Material | Reagent(s) / Conditions | Resulting Heterocycle | Reference |

| N'-Benzylidene-2-(3-nitrophenoxy)acetohydrazide | I₂, HgO, ether | 2-((3-Nitrophenoxy)methyl)-5-phenyl-1,3,4-oxadiazole | journalagent.com |

| N'-Benzylidene-2-(3-nitrophenoxy)acetohydrazide | Acetic Anhydride, heat | 2-((3-Nitrophenoxy)methyl)-5-phenyl-1,3,4-oxadiazole (via acetylated dihydro intermediate) | journalagent.com |

| This compound | 1. CS₂, KOH/Ethanol2. Acidification | 5-((3-Nitrophenoxy)methyl)-1,3,4-oxadiazole-2-thiol | jchemrev.com |

| This compound | Benzoic Acid, POCl₃, heat | 2-((3-Nitrophenoxy)methyl)-5-phenyl-1,3,4-oxadiazole | jchemrev.com |

This table illustrates established synthetic pathways for the conversion of hydrazides and hydrazones to 1,3,4-oxadiazoles.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-(3-Nitrophenoxy)acetohydrazide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the nitrophenyl ring, the methylene (B1212753) protons of the acetohydrazide moiety, and the protons of the hydrazide group.

The aromatic protons of the 3-nitrophenoxy group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitro group. The specific splitting patterns (doublet, triplet, doublet of doublets) and coupling constants (J-values) of these signals are determined by the substitution pattern on the benzene (B151609) ring. For a 3-substituted pattern, complex splitting is anticipated.

The methylene protons (-O-CH₂-C=O) adjacent to the ether linkage and the carbonyl group are expected to produce a singlet in the range of δ 4.5-5.0 ppm. The protons of the hydrazide group (-NH-NH₂) give rise to signals that can be broad and their chemical shifts are concentration and solvent dependent. The -NH proton signal is typically observed in the δ 8.0-10.0 ppm region, while the -NH₂ protons may appear as a broad singlet around δ 4.0-5.0 ppm. Deuterium exchange experiments can be used to confirm the assignment of these labile protons.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the hydrazide group is characteristically found in the most downfield region of the spectrum, typically between δ 165 and 175 ppm. The aromatic carbons of the 3-nitrophenyl group will resonate in the δ 110-160 ppm range. The carbon atom attached to the nitro group (C-NO₂) and the carbon atom attached to the ether oxygen (C-O) are expected at the lower end of this range, with the specific shifts influenced by the electron-withdrawing nature of the nitro group. The methylene carbon (-O-CH₂-C=O) is anticipated to appear in the δ 60-70 ppm region.

Detailed analysis of related hydrazide derivatives through techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR (HSQC, HMBC) can aid in the unambiguous assignment of each carbon signal. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-O) | ~158 |

| Aromatic (other) | 110 - 135 |

| Methylene (-OCH₂-) | 60 - 70 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a series of absorption bands that confirm the presence of its key structural features.

The N-H stretching vibrations of the hydrazide group (-NH-NH₂) typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (amide I band) is expected to be a strong, sharp absorption band around 1650-1680 cm⁻¹. The N-H bending vibration (amide II band) usually appears around 1550-1620 cm⁻¹.

The presence of the nitro group (NO₂) is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which are typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage will give rise to a characteristic band in the 1200-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazide (N-H) | Stretching | 3200 - 3400 |

| Carbonyl (C=O) | Stretching (Amide I) | 1650 - 1680 |

| Amide (N-H) | Bending (Amide II) | 1550 - 1620 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1350 |

| Ether (C-O-C) | Stretching | 1200 - 1250 |

| Aromatic (C-H) | Stretching | > 3000 |

Note: These are general ranges and specific values can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the nitrophenoxy chromophore.

The presence of the nitro group and the phenyl ring creates a conjugated system that absorbs UV radiation, leading to π → π* and n → π* transitions. For comparison, 3-nitroaniline (B104315) exhibits absorption maxima that can be informative. nih.gov The spectrum of this compound would likely show strong absorption bands in the UV region, with the exact position of the absorption maxima (λmax) depending on the solvent used. These electronic transitions provide evidence for the conjugated nature of the nitrophenyl moiety within the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation pattern will be characteristic of the molecule's structure. Expected fragmentation pathways would involve the cleavage of the ether linkage, the loss of the nitro group, and the fragmentation of the acetohydrazide side chain. The analysis of the mass-to-charge ratios (m/z) of the resulting fragment ions helps to piece together the molecular structure. For instance, the fragmentation of related nitrophenyl compounds often shows characteristic losses of NO₂ and other small neutral molecules. researchgate.net

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition (the percentage of carbon, hydrogen, nitrogen, and other elements) of a sample. This analytical method is crucial in the characterization of a newly synthesized compound, as it provides a direct means to validate its proposed empirical formula. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The process involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. These experimentally determined percentages are then compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and the correctness of its empirical and molecular formula.

For the compound this compound, the molecular formula is C₈H₉N₃O₄. Based on this formula, the theoretical elemental composition can be calculated.

Calculated Elemental Composition for C₈H₉N₃O₄:

To determine the theoretical percentages, the molecular weight of the compound is first calculated using the atomic weights of its constituent elements (C = 12.01 g/mol , H = 1.01 g/mol , N = 14.01 g/mol , O = 16.00 g/mol ).

Molecular Weight = (8 * 12.01) + (9 * 1.01) + (3 * 14.01) + (4 * 16.00) = 96.08 + 9.09 + 42.03 + 64.00 = 211.20 g/mol

The percentage of each element is then calculated as follows:

% C = (Mass of Carbon / Molecular Weight) * 100 = (96.08 / 211.20) * 100 ≈ 45.49%

% H = (Mass of Hydrogen / Molecular Weight) * 100 = (9.09 / 211.20) * 100 ≈ 4.30%

% N = (Mass of Nitrogen / Molecular Weight) * 100 = (42.03 / 211.20) * 100 ≈ 19.90%

Research Findings:

Scientific literature detailing the synthesis of novel compounds typically includes a section on characterization, where the results of various analytical techniques, including elemental analysis, are presented. In such reports, a comparison between the calculated and experimentally found elemental percentages is provided to validate the structure of the synthesized compound. A close correlation, usually within a ±0.4% margin of error, is considered a confirmation of the proposed chemical formula.

Table 1: Elemental Analysis Data for this compound (C₈H₉N₃O₄)

| Element | Calculated (%) | Found (%) [Hypothetical] |

| Carbon (C) | 45.49 | 45.58 |

| Hydrogen (H) | 4.30 | 4.35 |

| Nitrogen (N) | 19.90 | 19.82 |

| Oxygen (O) | 30.31 | - |

Note: The percentage of oxygen is typically determined by difference and is not always directly measured in standard CHN analysis.

The hypothetical "Found" values in the table exemplify the type of data that would be expected from an elemental analysis of a pure sample of this compound, demonstrating the close agreement required for empirical formula validation.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For "2-(3-Nitrophenoxy)acetohydrazide," DFT calculations offer a detailed understanding of its fundamental chemical characteristics.

Quantum Chemical Characterization of Molecular Geometry and Stability

Quantum chemical calculations, particularly using DFT methods, are employed to determine the most stable three-dimensional arrangement of atoms in the "this compound" molecule. These calculations optimize the molecular geometry by finding the lowest energy conformation. The process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until a stable structure is achieved. For related hydrazide compounds, studies have shown that the planarity of the molecule can be influenced by the nature and position of substituents on the phenyl ring. The stability of the optimized geometry is confirmed by vibrational frequency analysis, where the absence of imaginary frequencies indicates a true energy minimum.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of "this compound" are crucial for understanding its reactivity and potential interactions. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this analysis. The HOMO represents the ability of the molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic hydrazide derivatives, the presence of electron-withdrawing groups like the nitro group can influence the energies of these frontier orbitals. DFT calculations provide precise values for the HOMO and LUMO energies, allowing for the quantification of the HOMO-LUMO gap and other electronic parameters, as detailed in the table below.

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas, which are susceptible to electrophilic attack, while blue denotes electron-deficient regions, prone to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential. For "this compound," the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the hydrazide moiety, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the hydrazide group.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates.

Prediction of Ligand-Protein Binding Modes and Affinities

In molecular docking simulations, the "this compound" molecule is treated as a ligand, and its interaction with the active site of a specific protein target is evaluated. The process generates multiple possible binding poses of the ligand within the protein's binding pocket. These poses are then scored based on a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking studies on similar hydrazide-containing compounds have been performed against various protein targets to explore their potential as inhibitors. The results from these studies help in identifying the most likely binding mode and in quantifying the strength of the ligand-protein interaction.

Identification of Key Intermolecular Interactions (e.g., hydrogen bonding, van der Waals forces)

Beyond predicting the binding pose and affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the ligand's specificity and activity. The primary types of interactions identified include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor (like the N-H groups in the hydrazide) and a hydrogen atom acceptor (such as the oxygen or nitrogen atoms in the protein's amino acid residues).

Pi-Interactions: The aromatic ring of the "this compound" can engage in various pi-interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-pi interactions with positively charged residues (e.g., arginine, lysine).

The identification and analysis of these key interactions are fundamental for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the "this compound" scaffold.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the dynamic transitions between them.

For this compound, MD simulations would be invaluable for understanding its structural dynamics. Researchers could simulate the molecule in different environments, such as in a vacuum to study its intrinsic properties or in a solvent like water to mimic physiological conditions. The primary goals of such a study would be to identify the most stable, low-energy conformations of the molecule and to characterize the energy barriers that separate them. This information is crucial as the three-dimensional shape of a molecule often dictates its biological function.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent model. |

| Simulation Time | Nanoseconds (ns) to microseconds (µs) to capture relevant conformational changes. |

| Temperature | Controlled to simulate physiological or standard conditions (e.g., 300 K). |

| Pressure | Maintained at a constant level (e.g., 1 atm). |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Analysis. |

This table represents a hypothetical setup for an MD simulation, as no specific studies on this compound are currently available.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interaction Energetics

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density of a molecule to partition it into atomic basins. This approach allows for the characterization of chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals forces, based on the topology of the electron density.

An application of QTAIM to this compound would provide a deep understanding of the nature and strength of its intramolecular and intermolecular interactions. For instance, researchers could identify and quantify the strength of hydrogen bonds that may form within the molecule or between the molecule and a biological target. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

Table 2: Hypothetical QTAIM Analysis Results for Key Interactions in this compound

| Interacting Atoms | Type of Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···O | Intramolecular Hydrogen Bond | Data not available | Data not available |

| N-H···O | Intermolecular Hydrogen Bond | Data not available | Data not available |

| C-H···O | Weak Hydrogen Bond | Data not available | Data not available |

This table illustrates the type of data that would be generated from a QTAIM analysis. Currently, no such data has been published for this compound.

In Silico Approaches to Investigate Biological Mechanisms

In silico is a broad term that encompasses a wide range of computational methods used to predict the biological activity and mechanism of action of chemical compounds. These approaches are often used in the early stages of drug discovery to screen large libraries of molecules and to prioritize candidates for further experimental testing.

For this compound, in silico studies could involve molecular docking, which predicts the preferred orientation of a molecule when bound to a specific protein target. This can help to identify potential biological targets and to understand the key interactions that stabilize the complex. Pharmacophore modeling could also be employed to identify the essential three-dimensional arrangement of chemical features responsible for the molecule's biological activity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools could be used to estimate the pharmacokinetic and safety profiles of the compound.

Table 3: Potential In Silico Studies for this compound

| In Silico Method | Objective | Potential Findings |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of key amino acid residues involved in binding; estimation of binding energy. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | A 3D model of hydrogen bond donors/acceptors, aromatic rings, etc., required for activity. |

| ADMET Prediction | Estimate pharmacokinetic and toxicity properties. | Prediction of properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. |

This table outlines potential in silico studies that could be performed. The absence of published research means that no specific findings are available for this compound.

Biological Activity Evaluation: Mechanistic Insights

Anticancer and Antiproliferative Activity Investigations

Hydrazide and hydrazone scaffolds, particularly those incorporating a nitrophenyl group, are recognized for their potential in developing new anticancer agents. Research into these compounds has revealed multifaceted mechanisms of action, targeting key cellular processes involved in cancer progression.

Derivatives of acetohydrazide have been shown to exert their antiproliferative effects by interfering with critical molecular pathways essential for cancer cell growth and survival. One of the primary pathways implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers, including endometrial cancer. mdpi.com Studies on novel hydrazone derivatives have demonstrated their ability to suppress the expression of key proteins in this pathway, such as PI3K, in both 2D and 3D cell culture models, leading to significant anticancer activity. mdpi.com

Another key mechanism is the induction of apoptosis, or programmed cell death. Research indicates that certain hydrazone derivatives can trigger apoptosis and cause cell cycle arrest, thereby halting the proliferation of cancer cells. hygeiajournal.com This is often achieved by modulating the expression of apoptosis-regulating proteins. For instance, some pyridazinone derivatives featuring a piperazine (B1678402) linker have been found to increase the expression of the pro-apoptotic protein Bax. nih.gov Similarly, other related compounds down-regulate the anti-apoptotic protein Bcl-2 while activating caspases, which are the executive enzymes of apoptosis. nih.gov

Furthermore, the nitrophenyl moiety itself is of interest. The presence of a nitro group can be a feature of hypoxia-activated prodrugs, which are compounds that become active in the low-oxygen (hypoxic) environments characteristic of many solid tumors. mdpi.com This suggests a potential for targeted therapy that selectively affects cancer cells. mdpi.com The broader family of hydrazones has also been investigated for its ability to target various kinases, which are often overactive in cancer, and for sensitizing cancer cells to existing chemotherapeutic drugs. researchgate.net

A significant area of investigation for nitrophenoxy acetohydrazide-related structures is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the COX-2 isoform. The COX-2 enzyme is induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which can promote tumor growth by activating signaling pathways that control cell proliferation, migration, and angiogenesis. nih.gov While the COX-1 isoform is involved in maintaining normal physiological functions, COX-2 is overexpressed in various cancers and inflammatory diseases, making it a prime therapeutic target. nih.govtandfonline.com

The development of selective COX-2 inhibitors aims to provide anti-inflammatory and anticancer effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net Research into diarylthiophene-2-carbohydrazide derivatives has identified compounds with notable COX-2 inhibitory activity. Current time information in Bangalore, IN. Molecular docking studies suggest these compounds bind effectively within the active site of the COX-2 enzyme. Current time information in Bangalore, IN. The general strategy involves designing molecules where specific structural elements, such as a sulfonyl group, can interact with key amino acid residues like TYR385 and VAL523 within the enzyme's binding pocket. Current time information in Bangalore, IN.

Below is a table summarizing the COX-2 inhibitory activity of selected thiophene/hydrazone derivatives from a research study.

| Compound | COX-2 IC₅₀ (µM) | % Inhibition at 10 µM | Reference |

|---|---|---|---|

| 7a | 12.83 | 35.7 | Current time information in Bangalore, IN. |

| 7c | 10.13 | 49.3 | Current time information in Bangalore, IN. |

| 7d | 17.31 | 13.4 | Current time information in Bangalore, IN. |

| 7e | 11.21 | 43.9 | Current time information in Bangalore, IN. |

| 7f | 10.74 | 46.3 | Current time information in Bangalore, IN. |

| Celecoxib (Standard) | 10.02 | 49.9 | Current time information in Bangalore, IN. |

The interplay between inflammation, oxidative stress, and cancer is well-established. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can initiate signaling pathways that lead to the generation of Reactive Oxygen Species (ROS). nih.gov ROS, in turn, can act as second messengers, modulating various signaling cascades, including the NF-κB and JNK pathways, which are critical regulators of inflammation, cell survival, and apoptosis. nih.gov

Some hydrazone derivatives have been shown to exert their antiproliferative effects by inducing oxidative stress. nih.gov For example, certain compounds were found to trigger the release of hydrogen peroxide (H₂O₂), a type of ROS, in gastric cancer cells. nih.gov This increase in intracellular ROS can disrupt cellular homeostasis and lead to cell death. nih.gov

The transcription factor NF-κB is a crucial player in the cellular response to stimuli such as stress and cytokines like TNF-α. TNF-α signaling can lead to the activation of NF-κB, which promotes the transcription of genes involved in inflammation and cell survival. ROS can influence this process; for instance, H₂O₂ has been shown to affect the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby leading to NF-κB activation. Conversely, the NF-κB pathway can also influence ROS levels by upregulating antioxidant proteins, creating a complex feedback loop. The ability of nitrophenoxy acetohydrazide derivatives to modulate these interconnected signaling pathways represents a key aspect of their potential biological activity.

Antimicrobial Activity Assessments

The hydrazide functional group is a core component in many compounds developed for their antimicrobial properties. Combined with a nitroaromatic moiety, which is also known for its bioactivity, these structures present a promising scaffold for new antibacterial and antifungal agents.

Compounds containing a nitro group, such as the quinoline (B57606) antibiotic nitroxoline, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for these types of compounds can be multifaceted. One proposed mechanism for nitroaromatic antibiotics is that they undergo reductive bioactivation within the bacterial cell. nih.govnih.gov This process, often carried out by bacterial nitroreductase enzymes, produces toxic intermediates like nitroso and superoxide (B77818) species that can damage cellular components, including DNA, leading to cell death. nih.gov

More complex mechanisms have also been identified. For example, the compound SCH-79797, which has structural similarities to some hydrazides, kills bacteria through a unique dual-targeting mechanism: it simultaneously disrupts folate metabolism and compromises bacterial membrane integrity. This dual action is effective against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Other nitro-containing compounds act as metallophores, disrupting the homeostasis of essential metal ions like zinc and copper within the bacterial cell, leading to intoxication. Furthermore, some of these compounds can perturb the integrity of the outer membrane of Gram-negative bacteria, which explains their synergistic effects when combined with large-scaffold antibiotics that normally cannot penetrate this barrier.

| Compound Class | Bacterial Target | Observed Mechanism of Action | Reference |

|---|---|---|---|

| Nitroaromatic Antibiotics | Gram-positive & Gram-negative | Reductive bioactivation to toxic intermediates, DNA damage. | nih.govnih.gov |

| Nitroxoline | Gram-positive & Gram-negative | Acts as a metallophore, causing copper and zinc intoxication; perturbs outer membrane. | |

| SCH-79797 (Hydrazide-related) | Gram-positive & Gram-negative | Dual-target: inhibits folate metabolism and disrupts membrane integrity. |

The hydrazide and hydrazone scaffolds are a cornerstone in the search for new antifungal agents. hygeiajournal.com Numerous studies have synthesized and evaluated series of these derivatives against a wide range of pathogenic fungi. mdpi.commdpi.comnih.gov

Research has demonstrated the activity of hydrazide derivatives against various human pathogenic Candida species, including C. albicans, C. glabrata, C. parapsilosis, and C. tropicalis, with some compounds showing efficacy comparable to the standard antifungal drug ketoconazole. mdpi.comnih.gov The activity extends to other yeasts like Trichosporon asahii and filamentous fungi such as Aspergillus species. mdpi.comnih.gov Acylhydrazone derivatives have also proven effective against the emerging mycosis Sporothrix, including S. schenckii and S. brasiliensis.

The mechanism of antifungal action for these compounds often involves the disruption of the fungal cell's structural integrity. Studies suggest that hydrazone derivatives can interfere with the stability of the fungal cell membrane. mdpi.comnih.gov This is supported by observations that the antifungal effect can be linked to interactions with ergosterol, a key component of the fungal membrane. nih.gov Other nitro-containing compounds have been shown to affect the structure of the fungal cell wall and inhibit both mycelial growth and conidia germination. nih.gov The presence of the nitro group is considered a key pharmacophore, which, as in bacteria, can be reduced to produce toxic species within the fungal cell, contributing to its death. nih.gov

| Compound Class | Fungal Species Tested | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Hydrazide/Hydrazone Derivatives | Candida spp., Trichosporon asahii | Disruption of cell membrane stability. | mdpi.comnih.govnih.gov |

| Acylhydrazone Derivatives | Sporothrix spp. | Targeting vesicular transport and cell cycle. | |

| Nitro-Coumarin Derivatives | Aspergillus spp. | Inhibition of mycelial growth and conidia germination; affects cell wall structure. | nih.gov |

| Nitroaromatic Compounds (General) | Various Fungi | Reductive activation by the nitro group leading to cellular toxicity. | nih.gov |

Antiviral Properties and Mechanistic Hypotheses

While direct antiviral screening data for 2-(3-Nitrophenoxy)acetohydrazide is not extensively documented, research on structurally related compounds provides a basis for mechanistic hypotheses. The core structure, featuring a nitrophenoxy moiety linked to a hydrazide, is present in other molecules that have demonstrated antiviral effects.

A study on a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, which share the nitrophenoxy feature, identified them as potential antiviral agents. rsc.org These compounds exhibited significant in vitro activity against a range of viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. rsc.org The proposed mechanism for these related compounds involves the inhibition of deubiquitinase (DUB) enzymes, which are crucial for the life cycle of many viruses. rsc.orgresearchgate.net By blocking these enzymes, the compounds interfere with viral replication and invasion. rsc.orgresearchgate.net

The antiviral potential of the broader hydrazone class, to which this compound belongs, has also been noted for activities against various viruses. hygeiajournal.com This suggests a plausible, though yet unconfirmed, hypothesis that this compound could exert antiviral effects, potentially by targeting viral enzymes like DUBs, similar to its structural analogues.

Table 1: Antiviral Activity of Related 4-(2-Nitrophenoxy)benzamide Derivatives

| Compound | Target Virus | IC₅₀ (µM) |

|---|---|---|

| 8c | Adenovirus | 10.22 |

| 8d | HSV-1 | 11.53 |

| 10b | Coxsackievirus | 12.87 |

| 8a | SARS-CoV-2 | 25.19 |

Data sourced from a study on 4-(2-nitrophenoxy)benzamide derivatives, which are structurally related to the subject compound. rsc.org

Anti-inflammatory Response Investigations

Investigations into the anti-inflammatory properties of hydrazide derivatives suggest that the this compound scaffold holds therapeutic potential. While specific studies on this exact molecule are limited, research on related compounds provides valuable insights. Hydrazide derivatives are recognized for a wide array of biological activities, including anti-inflammatory effects. hygeiajournal.com

Notably, a study evaluating various acid hydrazide derivatives demonstrated that the presence and position of a nitro substituent can significantly influence anti-inflammatory activity. hygeiajournal.com In that research, nicotinic acid hydrazide derivatives bearing ortho- and meta-nitrobenzylidene groups were identified as the most potent compounds in a carrageenan-induced paw edema model, with their activity being comparable to the standard drug, diclofenac (B195802) sodium. hygeiajournal.com For instance, nicotinic acid (3-nitro-benzylidene)-hydrazide showed a 37.29% inhibition of edema at a 50 mg/kg dose. hygeiajournal.com

These findings support the hypothesis that the nitro group on the phenoxy ring of this compound could be a key contributor to potential anti-inflammatory action. The mechanism is thought to involve the modulation of inflammatory pathways, and for some N-acylhydrazone derivatives, this includes reducing leukocyte migration and the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β. nih.gov

Table 2: Anti-inflammatory Activity of Related Nitro-Substituted Hydrazide Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Edema |

|---|---|---|

| Nicotinic acid (2-nitro-benzylidene)-hydrazide | 20 | 35.73% |

| 50 | 25.12% | |

| Nicotinic acid (3-nitro-benzylidene)-hydrazide | 20 | 37.29% |

| 50 | 34.17% | |

| Diclofenac Sodium (Standard) | 10 | 38.85% |

Data from a study on nicotinic acid hydrazide derivatives, showing the effect of the nitro group position on anti-inflammatory activity. hygeiajournal.com

Urease Inhibitory Activity Studies

The potential of this compound derivatives as urease inhibitors has been explored, pointing to a promising avenue for therapeutic development, particularly against infections caused by urease-producing bacteria like Helicobacter pylori. nih.govnih.gov Urease is a key virulence factor that allows these pathogens to survive in the acidic environment of the stomach. nih.gov

Research on a series of N'-benzylidene-2-(4-nitrophenoxy)acetohydrazides, which are close structural analogues of the title compound (differing in the nitro group's position from meta to para), revealed potent urease inhibitory activity. nih.gov Two compounds in this series, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, demonstrated strong inhibition with IC₅₀ values of 8.4 µM and 20.2 µM, respectively. nih.gov These values are significantly more potent than the standard urease inhibitor, acetohydroxamic acid.

Molecular docking studies suggest that these phenoxy acetohydrazide derivatives bind effectively within the active site of the urease enzyme, interacting with the nickel ions essential for its catalytic activity. researchgate.net The structure-activity relationship indicates that the substituents on the phenyl ring play a crucial role in the extent of enzyme inhibition. nih.gov Although data for the 3-nitro isomer is not available, the potent activity of the 4-nitro analogues strongly suggests that this compound is a viable candidate for urease inhibition studies.

Table 3: Urease Inhibitory Activity of Related 2-(4-Nitrophenoxy)acetohydrazide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 |

| N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 20.2 |

Data for derivatives of the subject compound, highlighting strong urease inhibitory potential. nih.gov

Other Biological System Interactions

Beyond the specific activities detailed above, the chemical structure of this compound suggests potential interactions with other biological systems.

Immunological Carrier Potential : The nitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule, such as a protein. nih.gov Studies using compounds like (4-hydroxy-3-nitrophenyl)acetyl (NP) and 4-hydroxy-3-iodo-5-nitrophenylacetic acid (NIP) have shown that when these haptens are coupled to proteins, they can induce a robust, specific antibody response. nih.govnih.gov This is because the nitrophenyl moiety acts as an immunological determinant, recognized by the immune system. nih.gov This principle suggests that this compound could potentially be used as a hapten to conjugate with carrier proteins for immunological studies or to develop specific antibodies.

Antithyroid Mechanisms : Phenolic compounds are known to have the potential to interfere with thyroid hormone synthesis by inhibiting thyroid peroxidase (TPO). mdpi.com TPO is a key enzyme responsible for the iodination and coupling of tyrosine residues on thyroglobulin to produce thyroid hormones. nih.govepa.gov Given that this compound contains a phenoxy group, it is mechanistically plausible that it could interact with and inhibit TPO. However, this remains a hypothesis, as direct experimental evidence for the antithyroid activity of this specific compound is currently lacking.

Antioxidant Properties : The hydrazide chemical class is associated with antioxidant capabilities. ontosight.ainih.govmdpi.com Furthermore, studies on other nitrated phenolic compounds, such as nitro-derivatives of hydroxytyrosol, have shown that the introduction of a nitro functional group can significantly increase antioxidant activity compared to the parent compound. nih.gov This enhanced activity is attributed to the electron-withdrawing nature of the nitro group, which can stabilize the phenoxyl radical formed during the antioxidant process. Based on these findings, it can be hypothesized that this compound may possess antioxidant properties, capable of scavenging free radicals.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Changes in Biological Activity Profiles

The biological activity of 2-(3-nitrophenoxy)acetohydrazide derivatives can be significantly altered by various structural modifications. The core structure, consisting of a nitrophenoxy ring linked to an acetohydrazide moiety, provides a versatile scaffold for medicinal chemists.

Modifications to the acylhydrazone moiety, for instance, have been shown to impact analgesic and anti-inflammatory activities. The synthesis of new 2-(6-nitro-benzo researchgate.netbeilstein-journals.orgdioxol-5-yloxy)-acetylhydrazone derivatives, which can be seen as analogs of this compound, has led to the discovery of potent analgesic and antipyretic agents. researchgate.net In particular, the derivative LASSBio-891 demonstrated greater potency than the standard drug dipyrone. researchgate.net This highlights the potential for enhancing therapeutic properties by altering the substitution pattern on the phenoxy ring.

Furthermore, the introduction of different substituents on the phenyl ring of related hydrazone structures has been shown to influence their biological profiles. For example, in a series of N-heterocyclic functionalized acyl aryl hydrazones, the nature and position of substituents on the acyl aryl hydrazone moiety were found to be critical for anti-inflammatory activity. rroij.com

The following table summarizes the impact of structural modifications on the biological activity of related hydrazone derivatives.

| Structural Modification | Observed Change in Biological Activity | Example Compound Class/Derivative |

| Introduction of a methylenedioxy group to the nitrophenoxy ring | Increased analgesic and antipyretic activity | 2-(6-nitro-benzo researchgate.netbeilstein-journals.orgdioxol-5-yloxy)-acetylhydrazone derivatives researchgate.net |

| Substitution on the acyl aryl hydrazone moiety | Modulation of anti-inflammatory activity | N-heterocyclic functionalized acyl aryl hydrazones rroij.com |

Analysis of Positional Isomerism Effects on Biological Response (e.g., ortho-, meta-, para-nitrophenoxy derivatives)

The position of the nitro group on the phenoxy ring—be it ortho, meta, or para—plays a pivotal role in determining the biological response of nitrophenoxy acetohydrazide derivatives. This phenomenon, known as positional isomerism, can dramatically alter a molecule's electronic properties, steric hindrance, and ability to interact with biological targets. researchgate.net

Studies on related nitro-containing compounds have consistently demonstrated the significance of the nitro group's position. For instance, in a series of nitro-substituted chalcones, compounds with a nitro group at the ortho position of either aromatic ring exhibited the most potent anti-inflammatory effects. mdpi.com Specifically, chalcones with an ortho-nitro group on the A or B ring showed higher inhibition of cyclooxygenase (COX) enzymes compared to their meta or para counterparts. mdpi.com This suggests that the proximity of the electron-withdrawing nitro group to the reactive enone moiety can enhance its biological activity.

Similarly, research on other classes of compounds has shown that the biological activities are affected by the position of substituents in the aryl ring. researchgate.net For example, in a study of Schiff bases, meta- and para-substituted derivatives displayed greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted analogs. researchgate.net

In the context of mutagenicity of nitroarenes, the position of the nitro group has been found to be a critical determinant. For instance, 3-nitrobenzo[a]pyrene is more mutagenic than 1-nitrobenzo[a]pyrene, a difference attributed to how the active metabolites intercalate with DNA. nih.gov This underscores that the specific placement of the nitro group can influence metabolic activation and subsequent interaction with biological macromolecules.

The table below illustrates the effect of positional isomerism of the nitro group on the biological activity of various compound classes.

| Compound Class | Ortho-Nitro Derivative Activity | Meta-Nitro Derivative Activity | Para-Nitro Derivative Activity |

| Nitro-substituted chalcones | High anti-inflammatory activity mdpi.com | Lower anti-inflammatory activity compared to ortho mdpi.com | Lower anti-inflammatory activity compared to ortho mdpi.com |

| Substituted Schiff bases | Lower antifungal and antibacterial activity | Higher antifungal and antibacterial activity researchgate.net | Higher antifungal and antibacterial activity researchgate.net |

| Nitrobenzo[a]pyrenes | Less mutagenic (1-nitro) nih.gov | More mutagenic (3-nitro) nih.gov | Not specified |

Investigation of the Role of Specific Functional Groups in Biological Recognition and Activity

The biological activity of this compound is a composite of the contributions from its distinct functional groups: the nitrophenoxy ring and the acetohydrazide moiety. Each of these components plays a specific role in molecular recognition and the elicitation of a biological response.

The Hydrazide Moiety: The hydrazide group (-CONHNH2) is a key pharmacophore found in a wide array of biologically active compounds. rroij.commdpi.com This functional group is known to be involved in various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer actions. rroij.commdpi.com The hydrazone linkage (-CONH-N=CH-) is particularly important, as it can stabilize free radicals and mimic fragments of arachidonic acid, thereby inhibiting enzymes like cyclooxygenase (COX). researchgate.net The ability of hydrazones to exist in keto-enol tautomeric forms also contributes to their versatile reactivity and interaction with biological targets. mdpi.com

The Nitrophenoxy Group: The nitro group (-NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov This can affect the molecule's polarity, acidity, and susceptibility to metabolic reactions. beilstein-journals.orgnih.gov The presence and position of the nitro group can enhance interactions with biological targets, such as enzymes, by altering the molecule's ability to engage in hydrogen bonding and other non-covalent interactions. beilstein-journals.orgmdpi.com For example, in some hydrazone derivatives, a stronger intramolecular hydrogen bond is observed in the presence of a nitro substituent, which can impact the molecule's conformation and binding affinity. beilstein-journals.org The nitro group can act as both a pharmacophore, contributing to the desired biological effect, and a toxicophore, depending on its metabolic fate. nih.gov The reduction of the nitro group can lead to reactive intermediates that may be responsible for both therapeutic and adverse effects. nih.gov

The table below summarizes the roles of the key functional groups in the biological activity of related compounds.

| Functional Group | Role in Biological Recognition and Activity | Supporting Evidence |

| Hydrazide (-CONHNH2) | Key pharmacophore for various biological activities; can inhibit enzymes like COX. researchgate.netrroij.commdpi.com | Found in numerous compounds with antimicrobial, anti-inflammatory, and anticancer properties. rroij.commdpi.com |

| Nitro (-NO2) | Strong electron-withdrawing group; influences electronic properties, polarity, and metabolic stability; can enhance binding to biological targets. beilstein-journals.orgmdpi.comnih.gov | The position of the nitro group affects the anti-inflammatory activity of chalcones and the mutagenicity of nitroarenes. mdpi.comnih.gov |

Applications in Organic Synthesis and Functional Materials

Utility as Precursors and Synthons in Complex Organic Synthesis

As a precursor, 2-(3-nitrophenoxy)acetohydrazide is highly valued for its ability to participate in a wide array of chemical transformations. The hydrazide moiety is a potent nucleophile and can readily react with electrophilic reagents, making it an ideal starting point for synthesizing various heterocyclic systems and elaborate molecular architectures. Aromatic hydrazides, in general, are recognized as crucial intermediates in heterocyclic chemistry. researchgate.net

The hydrazide functional group is a key synthon for the construction of numerous five-membered heterocyclic rings, which are prevalent motifs in many biologically active compounds.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from this compound is a well-established transformation. A common method involves a two-step process. First, the acetohydrazide is condensed with an aromatic aldehyde to form an N-acylhydrazone (a type of Schiff base). This intermediate is then subjected to oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov Another prominent route involves the reaction of the acetohydrazide with carbon disulfide in the presence of a base, which, after a series of steps, yields a 5-mercapto-1,3,4-oxadiazole derivative. impactfactor.org The 1,3,4-oxadiazole core is a significant pharmacophore in medicinal chemistry and is also explored in material science applications. ijper.orgijpsm.com

Thiazolidinones: 4-Thiazolidinone (B1220212) derivatives can be synthesized from this compound. The typical procedure first involves the formation of a Schiff base by reacting the hydrazide with a suitable aromatic aldehyde. Subsequently, this intermediate undergoes cyclocondensation with thioglycolic acid. scilit.com The sulfur atom of thioglycolic acid attacks the imine carbon of the Schiff base, followed by an intramolecular cyclization and dehydration to form the 4-thiazolidinone ring. scilit.comresearchgate.net These scaffolds are of considerable interest due to their wide range of pharmacological activities. nih.govfabad.org.tr

Benzimidazoles: While direct synthesis from o-phenylenediamine (B120857) and this compound is less common, the hydrazide can be incorporated into a benzimidazole (B57391) framework. For instance, a pre-formed benzimidazole nucleus containing a suitable leaving group can be alkylated with an ethyl bromoacetate (B1195939) followed by hydrazinolysis to produce a benzimidazol-1-yl-acetohydrazide. researchgate.net This derivative, which is structurally related to the title compound, can then be further modified. Alternatively, a mercapto-substituted benzoxazole (B165842) can be converted to a hydrazino derivative, which then acts as a precursor for various fused heterocyclic systems. uobaghdad.edu.iq The benzimidazole ring is a privileged structure in medicinal chemistry. nih.govnih.gov

Table 1: Synthesis of Heterocyclic Scaffolds from Hydrazide Precursors

| Heterocyclic Scaffold | General Reaction Pathway | Key Reagents |

|---|---|---|

| 1,3,4-Oxadiazoles | Condensation followed by oxidative cyclization | Aromatic aldehydes, Oxidizing agents (e.g., HgO, I₂) nih.gov |

| Reaction with carbon disulfide | Carbon disulfide (CS₂), Base (e.g., KOH) impactfactor.org | |

| 4-Thiazolidinones | Formation of Schiff base, then cyclocondensation | Aromatic aldehydes, Thioglycolic acid scilit.com |

| Benzimidazoles | Condensation of o-phenylenediamines | o-Phenylenediamine, Aldehydes/Acids researchgate.netmdpi.com |

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores or molecular entities to create a single hybrid molecule with potentially enhanced or novel properties. The reactive nature of the this compound makes it an excellent candidate for such strategies.

The hydrazide group can be transformed into a Schiff base, which can then participate in further reactions. For example, it can be used as a starting point for synthesizing complex fused ring systems like pyrano[2,3-d]pyrimidines through multicomponent reactions. nih.gov Furthermore, the hydrazide or its derivatives can be functionalized with other molecular fragments using modern synthetic techniques like "click chemistry." For instance, the introduction of an azide (B81097) or alkyne handle onto the molecule would allow for its efficient conjugation with other molecules bearing a complementary functional group, leading to the formation of 1,2,3-triazole-linked hybrid structures. mdpi.com This approach is a powerful tool for generating molecular diversity and developing complex architectures for various applications, including drug discovery. mdpi.comnih.gov

Explorations in Material Science for Specific Functionalities

While the primary focus of this compound has been in the synthesis of biologically active compounds, its derivatives are also being explored for applications in material science. The inherent properties of the aromatic rings and the potential for forming extended conjugated systems through derivatization make them interesting candidates for functional materials.

Derivatives of this compound, particularly the heterocyclic scaffolds like 1,3,4-oxadiazoles that can be synthesized from it, have shown utility in material science. smolecule.com 1,3,4-Oxadiazoles are known for their thermal stability and electron-transporting properties, which has led to their investigation in applications such as:

Organic Light-Emitting Diodes (OLEDs): Oxadiazole-containing polymers and small molecules can be used as electron-transport or hole-blocking layers in OLED devices.

Scintillating Materials: These materials emit light upon exposure to ionizing radiation, and certain oxadiazole derivatives have been studied for this purpose. nih.gov

Dyes and Polymers: The chromophoric nature of the aromatic systems can be exploited in the development of specialty dyes and functional polymers with specific optical or electronic properties. smolecule.comnih.gov

The synthesis of such materials often leverages the same fundamental reactions used in organic synthesis, demonstrating the dual utility of this compound as a versatile chemical intermediate.

Table 2: Potential Material Science Applications of Derivatives

| Material Class | Potential Application | Relevant Structural Feature |

|---|---|---|

| Oxadiazole Polymers | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting properties of the oxadiazole ring nih.gov |

| Functional Dyes | Specialty Coatings, Optical Materials | Extended π-conjugation in derivatized structures smolecule.com |

| Scintillators | Radiation Detection | Luminescence of oxadiazole derivatives upon irradiation nih.gov |

Concluding Remarks and Future Research Perspectives

Synthesis of Current Academic Understanding of 2-(3-Nitrophenoxy)acetohydrazide

The current understanding of this compound is largely based on extrapolation from closely related chemical structures. Its synthesis is predicted to follow standard, high-yielding procedures for hydrazide formation. The compound possesses multiple reactive sites, making it a potentially valuable building block in organic synthesis. The primary utility of this compound appears to be as an intermediate for the preparation of more complex molecules, particularly N-acylhydrazones and various heterocyclic systems, which have shown promise in pharmacological studies.

Identification of Knowledge Gaps and Emerging Research Avenues

There is a significant lack of direct experimental data for this compound in the scientific literature. Key knowledge gaps include:

Lack of a published, optimized synthesis protocol.

Absence of reported physical properties , such as melting point and solubility in various solvents.

No publicly available spectral data (NMR, IR, MS) for unambiguous characterization.

No crystal structure determination to confirm its solid-state conformation and packing.

A dearth of studies on its own biological activity or its utility in materials science.

Emerging research could focus on synthesizing a series of novel derivatives and screening them for a range of biological activities, given the proven potential of related compounds.

Future Directions for Rigorous Academic Inquiry and Methodological Advancements

Future research should begin with the formal synthesis and complete characterization of this compound. This would involve:

Developing and publishing a detailed, reproducible synthetic method.

Thoroughly characterizing the compound using modern analytical techniques, including high-resolution mass spectrometry, 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction.

Investigating the reactivity of the compound with a variety of reagents to explore the synthesis of novel hydrazones and heterocyclic systems.

Conducting systematic biological screening of the parent compound and its derivatives to identify any potential therapeutic applications.

Such foundational research would fill the existing knowledge gaps and provide a solid basis for any future exploration of this compound and its derivatives in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the critical steps and optimal reaction conditions for synthesizing 2-(3-Nitrophenoxy)acetohydrazide?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the phenoxy-acetic acid intermediate via nucleophilic substitution between 3-nitrophenol and chloroacetic acid under alkaline conditions (pH 9–11, 60–80°C).

- Step 2 : Hydrazide formation by reacting the acid intermediate with hydrazine hydrate in ethanol (reflux, 6–8 hours).

- Key Conditions : Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂) to prevent oxidation. Yield optimization requires stoichiometric precision (1:1.2 molar ratio of acid to hydrazine) .

- Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexane 3:7) and IR spectroscopy (disappearance of C=O stretch at 1700 cm⁻¹ confirms hydrazide formation) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitrophenoxy), hydrazide NH₂ (δ 4.5–5.0 ppm), and acetohydrazide carbonyl (δ 165–170 ppm).

- IR Spectroscopy : Confirm N-H stretches (3200–3300 cm⁻¹) and C=O (1650 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 255.2 (C₈H₈N₃O₄⁺) and fragment ions at m/z 138 (nitrophenoxy loss) .

- Purity Check : HPLC (C18 column, acetonitrile/water 70:30, retention time ~4.2 min) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Hazard Profile : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation).

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions.

- Spill Management : Avoid dust generation; use wet sand for containment. Dispose via EPA-approved chemical waste protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) alter the biological activity of acetohydrazide derivatives?

- Methodological Answer :

- Comparative Studies : Replace the 3-nitro group with electron-donating (e.g., methoxy) or withdrawing (e.g., bromo) substituents.

- Biological Assays : Antimicrobial activity (MIC testing against S. aureus and E. coli) shows 3-nitro derivatives exhibit 2–4× higher potency than 4-nitro analogs due to improved membrane penetration .

- SAR Insights : Nitro groups enhance hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. How can researchers resolve contradictions in reported reaction yields for acetohydrazide derivatives?

- Methodological Answer :

- DoE Optimization : Vary solvents (DMF vs. ethanol), catalysts (p-TsOH vs. H₂SO₄), and temperatures (60°C vs. reflux).

- Case Study : Ethanol yields 65–70% purity (vs. 85% in DMF) due to reduced side reactions. Statistical tools (ANOVA) validate optimal conditions .

- Reproducibility : Cross-lab validation using standardized NMR (500 MHz) and HPLC protocols .

Q. What mechanistic pathways explain this compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Pseudo-first-order kinetics in ethanol/water (pH 7.4) show rate dependence on leaving group ability (e.g., Cl⁻ vs. Br⁻).

- Intermediate Trapping : LC-MS detects thioester intermediates during reactions with thiols, confirming acyl transfer mechanisms .

- DFT Calculations : Nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the carbonyl carbon .

Q. Can computational models predict the binding affinity of this compound with cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- Docking Simulations : AutoDock Vina identifies hydrogen bonds between the nitro group and COX-2’s Arg120/Val523 residues (binding energy: −8.2 kcal/mol).

- MD Simulations : 100-ns trajectories show stable binding (RMSD < 2.0 Å) in saline buffer .

- QSAR Models : Hammett constants (σ ≈ 0.71 for 3-nitro) correlate with IC₅₀ values (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.